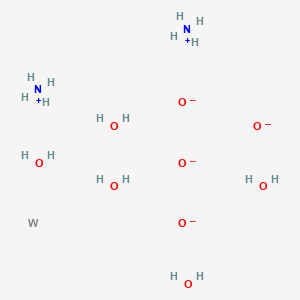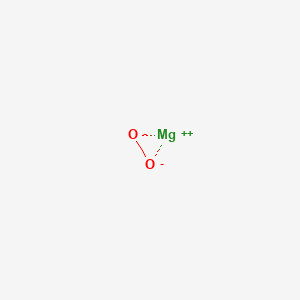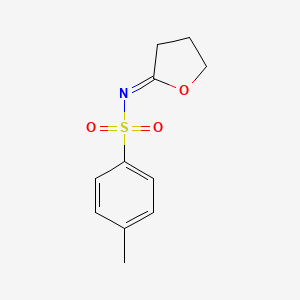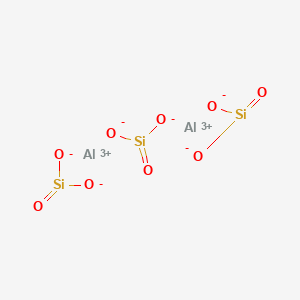
1,1/'-FERROCENEDICARBOXALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ferrocenedicarboxaldehyde is a dark red solid . It is used as a starting material to prepare 1’-formyl-ferrocenecarboxylic acid and 1’-[(E)-3-oxo-but-1-enyl]-ferrocenecarboxylic acid by oxidation with potassium permanganate using water/acetonitrile mixture and water/acetone mixture respectively .
Synthesis Analysis
The synthesis of 1,1’-ferrocenedicarboxaldehyde involves the reaction of ferrocene with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in diethyl ether and hexane . The reaction is stirred at room temperature for 14 hours, followed by the addition of a ligand. The mixture is then extracted, washed, and dried . Another method involves the oxidation of ferrocenecarboxaldehyde using aqueous KMnO4 in acetone .Chemical Reactions Analysis
1,1’-Ferrocenedicarboxaldehyde is used as a reactant for the preparation of planar chiral ferrocene-based amido-phosphine ligands as catalysts for asymmetric allylic alkylation reactions . It is also used in the synthesis of potential antitumor agents and isostructural ferrocenyl coordination polymer hollow microspheres with H2 storage properties .Physical And Chemical Properties Analysis
1,1’-Ferrocenedicarboxaldehyde is a crystalline powder or crystals with an orange to red to brown color . It has a melting point of 202°C .Aplicaciones Científicas De Investigación
Synthesis of Microporous Polymers
1,1’-Ferrocenedicarboxaldehyde: is used in the synthesis of microporous organic polymers (MOPs). These polymers are created through condensation reactions without the need for catalysts . The MOPs exhibit high Brunauer–Emmett–Teller (BET) surface areas and contain abundant micropores, making them suitable for applications such as dye adsorption and degradation .
Photocatalysis
The ferrocenyl unit within the structure of these polymers can potentially be applied in photocatalysis. This application is particularly relevant for the degradation of cationic dyes, where the polymers can facilitate the breakdown of these dyes with high efficiency .
Heterogeneous Catalysis
Due to its iron core, 1,1’-Ferrocenedicarboxaldehyde can act as a catalyst in various chemical reactions. Its role in heterogeneous catalysis is significant, as it can help in facilitating reactions without being consumed in the process .
Chemical Sensing
The compound’s unique structure allows it to be used in chemical sensors. These sensors can detect specific molecules or ions, making 1,1’-Ferrocenedicarboxaldehyde a valuable component in the development of sensitive and selective detection devices .
Drug Delivery Systems
The ability of ferrocene compounds to form stable complexes with various molecules makes 1,1’-Ferrocenedicarboxaldehyde a candidate for creating drug delivery systems. These systems can potentially target specific sites within the body, releasing drugs in a controlled manner .
Electronic and Photoluminescence Devices
The electronic properties of ferrocene derivatives make them suitable for use in electronic devices1,1’-Ferrocenedicarboxaldehyde can be incorporated into devices that require charge transport or light-emitting components .
Gas Storage and Separation
The microporous structure of polymers synthesized from 1,1’-Ferrocenedicarboxaldehyde can be utilized for gas storage and separation. This application is crucial in industries where the purification or storage of gases is required .
Energy Storage
Ferrocene derivatives are known for their redox properties, which can be harnessed in energy storage applications1,1’-Ferrocenedicarboxaldehyde can contribute to the development of batteries or capacitors with improved performance .
Mecanismo De Acción
Target of Action
1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene , is a compound that has been used in various applications.
Mode of Action
It’s known that the compound can be used as monomers to synthesize covalent organic framework (cof) materials .
Biochemical Pathways
Its use in the synthesis of cof materials suggests it may play a role in the formation of these complex structures .
Result of Action
Its use in the synthesis of cof materials suggests it may contribute to the formation of these complex structures .
Action Environment
It’s known that the compound should be stored at 2-8℃ , suggesting that temperature may play a role in its stability.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,1'-ferrocenedicarboxaldehyde can be achieved through a multi-step reaction pathway involving the oxidation of ferrocene to ferrocenium ion, followed by the reaction of the ferrocenium ion with nitric acid to form the corresponding nitroso derivative. The nitroso derivative can then be reduced to the corresponding amine, which can be oxidized to the aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Ferrocene", "Nitric acid", "Sodium borohydride", "Sodium hydroxide", "Chloroform", "Acetone", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Acetic acid", "Sodium acetate", "Sodium nitrite", "Sulfuric acid", "Sodium sulfate", "Potassium permanganate" ], "Reaction": [ "1. Ferrocene is oxidized to ferrocenium ion using a mixture of chloroform and nitric acid.", "2. The ferrocenium ion is reacted with sodium nitrite in the presence of hydrochloric acid to form the corresponding nitroso derivative.", "3. The nitroso derivative is reduced to the corresponding amine using sodium borohydride in the presence of sodium hydroxide.", "4. The amine is oxidized to the aldehyde using potassium permanganate in the presence of sulfuric acid.", "5. The aldehyde is purified using a suitable solvent such as acetone or ethanol." ] } | |
Número CAS |
1271-48-3 |
Nombre del producto |
1,1/'-FERROCENEDICARBOXALDEHYDE |
Fórmula molecular |
C12H10FeO2 10* |
Peso molecular |
242.05 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)

